molecular formula C21H14ClNO2S B5089056 (5Z)-5-{[5-(4-CHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-2-(4-METHYLPHENYL)-4,5-DIHYDRO-1,3-THIAZOL-4-ONE

(5Z)-5-{[5-(4-CHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-2-(4-METHYLPHENYL)-4,5-DIHYDRO-1,3-THIAZOL-4-ONE

Cat. No.: B5089056
M. Wt: 379.9 g/mol
InChI Key: LPGJWJNAWXEBEP-UNOMPAQXSA-N
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Description

The compound (5Z)-5-{[5-(4-chlorophenyl)furan-2-yl]methylidene}-2-(4-methylphenyl)-4,5-dihydro-1,3-thiazol-4-one is a synthetic organic molecule that belongs to the class of thiazolidinones. This compound is characterized by its unique structure, which includes a thiazolidinone core, a furan ring, and substituted phenyl groups. It has garnered interest in various fields of research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-{[5-(4-chlorophenyl)furan-2-yl]methylidene}-2-(4-methylphenyl)-4,5-dihydro-1,3-thiazol-4-one typically involves a multi-step process. One common method includes the following steps:

    Formation of the Thiazolidinone Core: The reaction between a substituted phenyl isothiocyanate and a substituted phenyl acetic acid in the presence of a base such as triethylamine forms the thiazolidinone core.

    Introduction of the Furan Ring: The furan ring is introduced through a condensation reaction with a substituted furan aldehyde.

    Final Cyclization: The final step involves cyclization to form the desired thiazolidinone compound under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-{[5-(4-chlorophenyl)furan-2-yl]methylidene}-2-(4-methylphenyl)-4,5-dihydro-1,3-thiazol-4-one: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced thiazolidinone derivatives.

    Substitution: Formation of substituted thiazolidinone derivatives.

Scientific Research Applications

(5Z)-5-{[5-(4-chlorophenyl)furan-2-yl]methylidene}-2-(4-methylphenyl)-4,5-dihydro-1,3-thiazol-4-one: has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial, antifungal, and anticancer agent.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5Z)-5-{[5-(4-chlorophenyl)furan-2-yl]methylidene}-2-(4-methylphenyl)-4,5-dihydro-1,3-thiazol-4-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit microbial growth by targeting bacterial cell wall synthesis or interfere with cancer cell proliferation by modulating signaling pathways.

Comparison with Similar Compounds

(5Z)-5-{[5-(4-chlorophenyl)furan-2-yl]methylidene}-2-(4-methylphenyl)-4,5-dihydro-1,3-thiazol-4-one: can be compared with other thiazolidinone derivatives:

    Similar Compounds: Thiazolidinone derivatives with different substituents on the phenyl rings or furan ring.

    Uniqueness: The presence of both a furan ring and substituted phenyl groups makes this compound unique in its class, potentially leading to distinct biological activities and applications.

Properties

IUPAC Name

(5Z)-5-[[5-(4-chlorophenyl)furan-2-yl]methylidene]-2-(4-methylphenyl)-1,3-thiazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14ClNO2S/c1-13-2-4-15(5-3-13)21-23-20(24)19(26-21)12-17-10-11-18(25-17)14-6-8-16(22)9-7-14/h2-12H,1H3/b19-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPGJWJNAWXEBEP-UNOMPAQXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=O)C(=CC3=CC=C(O3)C4=CC=C(C=C4)Cl)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C2=NC(=O)/C(=C/C3=CC=C(O3)C4=CC=C(C=C4)Cl)/S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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